Tosyl-d4-urethane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tosyl-d4-urethane typically involves the reaction of tosyl chloride with ethyl carbamate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethyl carbamate attacks the sulfonyl chloride group of tosyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tosyl-d4-urethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and ethyl carbamate.
Reduction: this compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and ethyl carbamate.
Reduction: Corresponding amine.
Scientific Research Applications
Tosyl-d4-urethane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for labeling and modifying proteins.
Pharmaceutical Synthesis: Intermediate in the synthesis of hypoglycemic agents like Gliclazide-d4.
Chemical Probes: Utilized in ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems.
Biomedical Research: Employed in the development of semisynthetic proteins for analysis and imaging of intracellular biological processes.
Mechanism of Action
The mechanism of action of Tosyl-d4-urethane involves its role as an intermediate in various chemical reactions. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it is used to modify proteins and other biomolecules through ligand-directed tosyl chemistry, allowing for specific labeling and engineering of native proteins .
Comparison with Similar Compounds
Similar Compounds
Tosyl-D-Proline: Another tosylated compound used in proteomics and biochemical research.
Toluenesulphonylmethyl isocyanide (TOSMIC): A versatile synthon used in organic synthesis for the formation of heterocycles.
Uniqueness
Tosyl-d4-urethane is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This property allows for more precise tracking and analysis in various research applications, especially in the field of proteomics .
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
ethyl N-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)/i4D,5D,6D,7D |
InChI Key |
DFWQXANLGSXMKF-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)OCC)[2H] |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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